2-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
2-[2-(4-bromo-2-chlorophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrClNO.ClH/c14-10-4-5-13(12(15)9-10)17-8-6-11-3-1-2-7-16-11;/h4-5,9,11,16H,1-3,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXWUXAUKOSEIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=C(C=C(C=C2)Br)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Bromo-2-chlorophenol
- Starting material: 2-chlorophenol
- Reaction: Bromination at the 4-position using bromine in the presence of a catalyst (e.g., iron(III) bromide or Lewis acids)
- Conditions: Controlled temperature to avoid polybromination; solvent such as acetic acid or dichloromethane
- Outcome: Selective monobromination yielding 4-bromo-2-chlorophenol
This step is critical to ensure regioselectivity and high purity of the phenol intermediate.
Formation of 2-(4-Bromo-2-chlorophenoxy)ethyl Bromide
- Reaction: The phenol intermediate is reacted with ethylene dibromide or 2-bromoethyl bromide in the presence of a base such as potassium carbonate or sodium hydride.
- Mechanism: The phenol’s hydroxyl group undergoes nucleophilic substitution to form an ether linkage with the ethyl bromide derivative.
- Solvent: Polar aprotic solvents like acetone or dimethylformamide (DMF) are preferred to enhance nucleophilicity.
- Temperature: Mild heating (50–80°C) for several hours to drive the reaction to completion.
This intermediate is a key electrophile for the next substitution step.
Nucleophilic Substitution with Piperidine
- Reaction: The 2-(4-bromo-2-chlorophenoxy)ethyl bromide is reacted with piperidine under nucleophilic substitution conditions.
- Conditions: Typically carried out in a polar solvent such as ethanol, acetonitrile, or DMF, at room temperature or slightly elevated temperature.
- Base: Sometimes a mild base is added to neutralize formed hydrobromic acid.
- Outcome: Formation of the free base of 2-[2-(4-bromo-2-chlorophenoxy)ethyl]piperidine.
Formation of Hydrochloride Salt
- Reaction: The free base is treated with hydrochloric acid (HCl) in an organic solvent or aqueous medium.
- Conditions: Stirring at ambient temperature until salt precipitation.
- Isolation: The hydrochloride salt is filtered, washed, and dried under vacuum.
This step enhances the compound’s stability and solubility for further applications.
Reaction Scheme Summary
| Step | Reactants/Intermediates | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | 2-Chlorophenol + Br2 | Catalyst (FeBr3), solvent, temp controlled | 4-Bromo-2-chlorophenol | Regioselective bromination |
| 2 | 4-Bromo-2-chlorophenol + Ethylene dibromide | K2CO3, acetone or DMF, 50–80°C | 2-(4-Bromo-2-chlorophenoxy)ethyl bromide | Ether formation via SN2 |
| 3 | 2-(4-Bromo-2-chlorophenoxy)ethyl bromide + Piperidine | Solvent (EtOH/DMF), RT to 60°C | 2-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine (free base) | Nucleophilic substitution |
| 4 | Free base + HCl | Aqueous or organic solvent, RT | 2-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride | Salt formation and isolation |
Research Findings and Optimization Notes
- Yield and Purity: Optimized bromination and etherification steps yield high regioselectivity and purity (>90%) of intermediates.
- Reaction Times: Bromination typically requires 1–3 hours; etherification 6–12 hours; nucleophilic substitution 4–8 hours.
- Side Reactions: Minimization of polybromination and elimination side products is achieved by controlling reagent stoichiometry and temperature.
- Industrial Scale-Up: The process is amenable to scale-up with continuous monitoring of reaction parameters to maintain product consistency.
- Safety: Handling of bromine and alkyl bromides requires appropriate safety measures due to toxicity and corrosiveness.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding phenolic compounds.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted phenoxyethyl piperidine derivatives.
Scientific Research Applications
Chemistry
In the field of organic chemistry, 2-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride serves as a crucial building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, makes it a versatile reagent in synthetic pathways.
Reaction Types
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Corresponding phenolic compounds |
| Reduction | Lithium aluminum hydride | Reduced piperidine derivatives |
| Substitution | Sodium iodide in acetone | Substituted phenoxyethyl piperidine derivatives |
Biology
The compound is being explored for its potential effects on cellular processes and signaling pathways. Studies indicate that it may interact with specific receptors or enzymes, modulating their activity and leading to various biological effects. This makes it a candidate for further investigation in pharmacological contexts.
Medicine
In medicinal chemistry, this compound is investigated for its therapeutic potential. It may act as a precursor in drug development, particularly in creating compounds aimed at treating neurological disorders due to its structural similarity to known psychoactive agents.
Industrial Applications
The compound is utilized in the development of new materials and chemical products. Its unique properties allow it to be applied in biopharmaceutical production and forensic science, where it can serve as a reagent or standard for analytical methods.
Mechanism of Action
The mechanism of action of 2-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual halogenation (bromine and chlorine) and piperidine moiety make it a valuable compound for various research and industrial applications .
Biological Activity
2-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a piperidine ring linked to a phenoxyethyl group with halogen substitutions, suggests a variety of mechanisms through which it may exert therapeutic effects. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and comparative analyses.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 355.11 g/mol. The compound's structure includes:
- A piperidine ring , which is significant in many pharmacological applications.
- A phenoxyethyl group that enhances lipophilicity and potential receptor interactions.
- Halogen substitutions (bromine and chlorine) that may influence biological activity and receptor affinity.
Biological Mechanisms
Research indicates that the biological activity of this compound may involve several mechanisms:
- Receptor Interaction : The compound may interact with specific receptors or enzymes, modulating their activity. For example, similar compounds have shown promising results in targeting dopamine receptors and other G-protein coupled receptors (GPCRs) .
- Antitumor Activity : In preliminary studies, compounds with similar structures have demonstrated anti-tumor effects in xenograft mouse models, suggesting that this compound could also exhibit cytotoxic properties against cancer cells .
- Pharmacological Profiles : The compound's structural analogs have been evaluated for their pharmacological activities, showing potential in various therapeutic areas including anti-inflammatory and anticancer effects .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Analog Compounds : Research involving over 30 synthesized analogs indicated significant biological activity against specific targets, with some compounds exhibiting IC50 values as low as 700 nM in enzyme inhibition assays . This suggests that structural modifications can enhance potency and selectivity.
- Dopamine Receptor Studies : In investigations focusing on dopamine receptor agonists, structural modifications similar to those found in this compound were analyzed for their ability to selectively activate D3 receptors while minimizing D2 receptor activity . Such selectivity is crucial for developing therapeutics with reduced side effects.
Comparative Analysis
To understand the uniqueness and potential advantages of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| 4-(2-Chlorophenoxy)piperidine hydrochloride | Lacks bromine substitution | Moderate anti-inflammatory activity | |
| 1-(4-Chloro-phenoxy)-ethyl-piperidine | Lacks bromine atom | Anticancer properties noted | |
| 1-(4-Bromo-phenoxy)-ethyl-piperidine | Similar halogen substitution | Exhibited cytotoxicity in vitro |
Q & A
Q. What are the recommended synthetic routes for 2-[2-(4-bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride, and how can reaction yields be optimized?
Methodological Answer: A typical synthesis involves nucleophilic substitution of 4-bromo-2-chlorophenol with a piperidine-containing alkyl halide intermediate in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., NaOH). Key steps include:
- Phase-transfer catalysis to enhance reaction efficiency.
- Purification via recrystallization or column chromatography using silica gel and a gradient eluent (e.g., ethyl acetate/hexane).
- Yield optimization by controlling stoichiometry (1:1.2 molar ratio of phenol to alkylating agent) and reaction temperature (40–60°C).
Yield discrepancies may arise from incomplete alkylation or competing side reactions (e.g., hydrolysis of the halide). Validate purity using LC-MS and elemental analysis .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- Spill management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste.
- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents and moisture. Monitor stability via periodic NMR analysis for degradation byproducts (e.g., free piperidine) .
Advanced Research Questions
Q. How can computational chemistry aid in optimizing the synthesis or biological activity of this compound?
Methodological Answer:
- Reaction path prediction: Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., SN2 vs. SN1 mechanisms). Software like Gaussian or ORCA can predict regioselectivity in alkylation steps.
- Docking studies: Screen for biological targets (e.g., GPCRs or ion channels) using AutoDock Vina. Focus on the piperidine moiety’s conformational flexibility and halogen bonding interactions with the 4-bromo-2-chlorophenoxy group. Validate predictions with in vitro binding assays .
Q. How should researchers address contradictions in reported physicochemical data (e.g., solubility, stability)?
Methodological Answer:
- Reproducibility checks: Replicate experiments under standardized conditions (e.g., pH 7.4 buffer for solubility tests).
- Advanced characterization: Use dynamic light scattering (DLS) to assess aggregation in aqueous solutions. For stability, conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC-PDA to detect hydrolysis or oxidation products.
- Data reconciliation: Cross-reference with structurally similar compounds (e.g., 4-[(2-nitrophenoxy)methyl]piperidine hydrochloride) to identify trends in halogen-substituent effects .
Q. What strategies are effective for scaling up synthesis while maintaining purity?
Methodological Answer:
- Process intensification: Implement continuous flow chemistry to reduce reaction time and byproduct formation.
- In-line monitoring: Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track intermediate formation.
- Crystallization optimization: Screen solvents (e.g., ethanol/water mixtures) for polymorph control. Use seeding techniques to enhance crystal uniformity. Purity ≥98% can be confirmed by chiral HPLC with a C18 column and 0.1% TFA mobile phase .
Key Recommendations
- Cross-disciplinary collaboration: Integrate synthetic chemistry with computational modeling and bioassays to accelerate structure-activity relationship (SAR) studies.
- Documentation: Maintain detailed logs of reaction parameters (e.g., stirring rate, solvent grade) to troubleshoot batch-to-batch variability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
